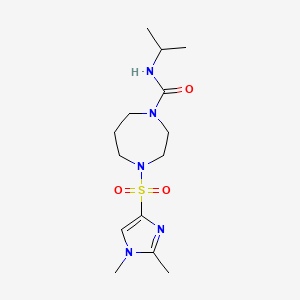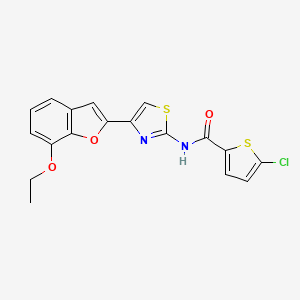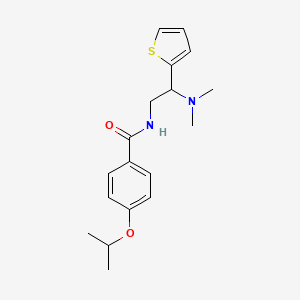
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide, also known as CPP-115, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA in the brain. Inhibition of this enzyme leads to an increase in the levels of GABA, which is a neurotransmitter that plays a crucial role in the regulation of neuronal activity. The purpose of
Mécanisme D'action
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the degradation of GABA in the brain. This leads to an increase in the levels of GABA, which is a neurotransmitter that plays a crucial role in the regulation of neuronal activity. GABA acts as an inhibitory neurotransmitter, which means that it reduces the activity of neurons in the brain. By increasing the levels of GABA, N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide can reduce the activity of neurons and produce its therapeutic effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide has been shown to increase the levels of GABA in the brain, which leads to a reduction in neuronal activity. This can produce a range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and analgesic effects. N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide is a potent and selective inhibitor of GABA transaminase, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, like any other experimental compound, N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide has certain limitations. For example, it may have off-target effects that could affect the interpretation of experimental results. In addition, the effects of N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide may vary depending on the dose and duration of treatment.
Orientations Futures
There are several potential future directions for the study of N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide. One direction is to further explore its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to study the long-term effects of N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide on neuronal function and behavior. Additionally, it may be possible to develop new compounds based on the structure of N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide that have improved potency and selectivity for GABA transaminase inhibition. Overall, the study of N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide has the potential to lead to new treatments for a range of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide involves the reaction of 1-cyanocyclopentane-1-carboxylic acid with 1-(4-pyrrolidin-1-ylsulfonyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to yield N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide. This synthesis method has been optimized to produce high yields of pure N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been studied for its potential use in the treatment of addiction, particularly cocaine addiction. In addition, N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3S/c17-14-16(5-1-2-6-16)18-15(22)13-19-9-11-21(12-10-19)25(23,24)20-7-3-4-8-20/h1-13H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICWVETXDBEXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2949417.png)
![4-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-phenyl-1,3-thiazole](/img/structure/B2949419.png)
![N-cyclohexyl-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2949420.png)


![N-(5-chloro-2-methoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2949425.png)

![N-(4-ethoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2949427.png)


![2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2949431.png)

![2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2949433.png)